molecular formula C9H9NO2 B2475043 2-(Hydroxymethyl)-1H-indol-6-OL CAS No. 1891097-96-3

2-(Hydroxymethyl)-1H-indol-6-OL

Cat. No. B2475043
CAS RN: 1891097-96-3
M. Wt: 163.176
InChI Key: IKABJVAXPXIDGN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1H-indol-6-OL, also known as melatonin, is a hormone produced by the pineal gland in the brain. It plays a crucial role in regulating the sleep-wake cycle and has been found to have various other physiological and biochemical effects.

Mechanism of Action

Melatonin acts on specific receptors in the brain and peripheral tissues, including the MT1 and MT2 receptors. It regulates the circadian rhythm by inhibiting the activity of the suprachiasmatic nucleus, the master clock of the body.
Biochemical and Physiological Effects:
Melatonin has been found to have various biochemical and physiological effects, including the regulation of sleep, modulation of the immune system, and protection against oxidative stress. It has also been shown to have anti-cancer properties and to improve cognitive function in certain populations.

Advantages and Limitations for Lab Experiments

Melatonin has several advantages as a research tool, including its low toxicity and high bioavailability. However, it also has some limitations, including its short half-life and the need for specialized storage and handling conditions.

Future Directions

There are several promising directions for future research on 2-(Hydroxymethyl)-1H-indol-6-OL, including its potential role in the treatment of neurodegenerative diseases, its effects on the gut microbiome, and its potential use as a biomarker for disease diagnosis and prognosis.
In conclusion, 2-(Hydroxymethyl)-1H-indol-6-OL is a fascinating hormone that has been extensively studied for its potential therapeutic applications. Its unique mechanism of action and various biochemical and physiological effects make it a promising candidate for further research in various fields.

Synthesis Methods

Melatonin can be synthesized in the laboratory using various methods, including the reduction of N-acetylserotonin and the condensation of 5-methoxytryptamine with formaldehyde. However, the most common method of synthesis involves the reaction of serotonin with N-acetyl-5-methoxytryptamine.

Scientific Research Applications

Melatonin has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

2-(hydroxymethyl)-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-4,10-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKABJVAXPXIDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-1H-indol-6-OL

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